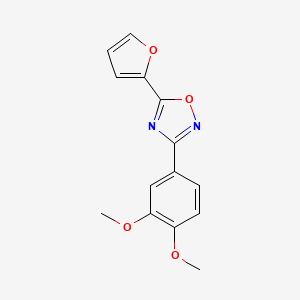

![molecular formula C12H12N2O3S B5539157 3-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5539157.png)

3-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid is a compound that falls within the class of 1,3,4-oxadiazoles. This class of compounds is known for a range of biological activities and has been extensively studied for their potential in medicinal chemistry.

Synthesis Analysis

- Husain et al. (2009) describe the synthesis of 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]-1-(biphenyl-4-yl)propan-1-ones, which are closely related to the compound . These were derived from 4-oxo-4-(biphenyl-4-yl)butanoic acid (fenbufen) (Husain et al., 2009).

Molecular Structure Analysis

- Kumarasinghe et al. (2009) discuss the structure of similar compounds, highlighting the importance of spectroscopic techniques and X-ray analysis for unambiguous structure determination (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

- Jian-nan (2009) synthesized 1,3,4-oxadiazole-2-thione derivatives from aromatic acids, providing insights into the chemical reactions and properties of related oxadiazole compounds (Jian-nan, 2009).

Physical Properties Analysis

- The synthesis and characterization of similar oxadiazole derivatives by Adimule et al. (2014) contribute to understanding the physical properties of these compounds. They used spectral analyses (NMR, MS) for characterization (Adimule et al., 2014).

Chemical Properties Analysis

- The study by Mokale et al. (2010) on 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives provides insights into the chemical properties of closely related compounds. They explored the anti-inflammatory activity of these derivatives (Mokale et al., 2010).

科学的研究の応用

Corrosion Inhibition

Compounds with 1,3,4-oxadiazole moieties have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These studies reveal that such compounds exhibit significant protection against corrosion, potentially by forming a protective layer on the metal surface, as supported by gravimetric, electrochemical, and surface analysis methods (Ammal, Prajila, & Joseph, 2018).

Urease Inhibition

Novel indole-based hybrid oxadiazole scaffolds have demonstrated potent urease inhibitory activity. This suggests their potential application in treating diseases related to urease enzyme activity, such as gastrointestinal disorders and urinary tract infections (Nazir et al., 2018).

Anti-inflammatory and Analgesic Activities

Research on β-aroylpropionic acid-based 1,3,4-oxadiazoles has shown promising results for anti-inflammatory and analgesic effects. These compounds may offer therapeutic advantages with lower ulcerogenic action compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Husain et al., 2009).

PET Radiopharmaceuticals

The automated synthesis of a PET radiopharmaceutical targeting the sphingosine-1 phosphate receptor 1 (S1P1) for human use has been achieved. This development is significant for imaging studies related to inflammation and other conditions where S1P1 plays a critical role (Luo et al., 2019).

Antimicrobial Activities

Benzimidazole derivatives containing 1,3,4-oxadiazole groups have been synthesized and shown to possess potential antimicrobial properties. These compounds could be valuable in the development of new antimicrobial agents (El-masry, Fahmy, & Abdelwahed, 2000).

Solar Cell Applications

Molecular engineering of organic sensitizers incorporating oxadiazole units for solar cell applications has led to sensitizers with high efficiency in converting photon energy to electrical energy. This research contributes to the development of more efficient and cost-effective solar cells (Kim et al., 2006).

Anticancer Evaluation

Derivatives of 1,3,4-oxadiazoles have been evaluated for their anticancer properties. Some compounds have shown promising activity against various cancer cell lines, highlighting the potential for these molecules in anticancer drug development (Ravinaik et al., 2021).

作用機序

特性

IUPAC Name |

3-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-8-3-2-4-9(7-8)11-13-14-12(17-11)18-6-5-10(15)16/h2-4,7H,5-6H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWRPVRSGKJFKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(O2)SCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-bromo-4-quinazolinyl)[2-(dimethylamino)ethyl]amine](/img/structure/B5539091.png)

![N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5539092.png)

![N-(4-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5539099.png)

![4-(3-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5539102.png)

![2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5539140.png)

![2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5539142.png)

![2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5539148.png)

![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5539156.png)

![5-{[(2,6-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5539172.png)

![3-{[4-(4-ethoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5539178.png)

![[2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5539182.png)